molecular formula C12H15ClO5S B3121001 Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- CAS No. 277315-89-6

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Cat. No. B3121001
M. Wt: 306.76 g/mol
InChI Key: AVYQPULWSBXEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would involve a butanoic acid group attached to a chlorosulfonyl and dimethylphenoxy group. The exact structure would depend on the specific locations of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For the similar compound “4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid”, it has a molecular weight of 296.7 .

properties

IUPAC Name

4-(4-chlorosulfonyl-3,5-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO5S/c1-8-6-10(18-5-3-4-11(14)15)7-9(2)12(8)19(13,16)17/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQPULWSBXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
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Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
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Reactant of Route 6
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

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